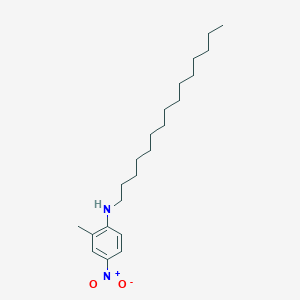![molecular formula C16H20N2S2 B14320393 Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis- CAS No. 109334-45-4](/img/structure/B14320393.png)
Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is an organic compound with a complex structure that includes benzenethiol groups linked by a 1,2-ethanediylbis(methylimino) bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- typically involves the reaction of benzenethiol with a suitable diamine, such as 1,2-diaminoethane, under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is carefully monitored to ensure consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The benzenethiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, depending on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenethiol: A simpler thiol compound with similar reactivity but lacking the ethylenediylbis(methylimino) bridge.
2,2’-[1,2-Ethanediylbis(thio)]bis-: A related compound with sulfur atoms instead of nitrogen in the bridging group.
Uniqueness
Benzenethiol, 2,2’-[1,2-ethanediylbis(methylimino)]bis- is unique due to its specific structural features, including the ethylenediylbis(methylimino) bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
109334-45-4 |
|---|---|
Molekularformel |
C16H20N2S2 |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2-[methyl-[2-(N-methyl-2-sulfanylanilino)ethyl]amino]benzenethiol |
InChI |
InChI=1S/C16H20N2S2/c1-17(13-7-3-5-9-15(13)19)11-12-18(2)14-8-4-6-10-16(14)20/h3-10,19-20H,11-12H2,1-2H3 |
InChI-Schlüssel |
VJWZMJMBRUMSAY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN(C)C1=CC=CC=C1S)C2=CC=CC=C2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)

![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)







